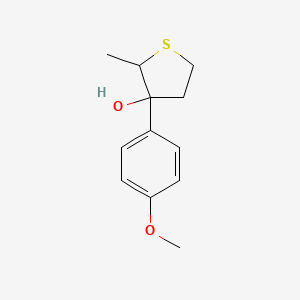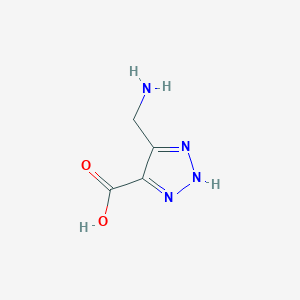
5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable pyrazine derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It has shown potential antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used in the formulation of agrochemicals to protect crops from pests and diseases.
作用机制
The mechanism of action of 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
相似化合物的比较
Similar Compounds
5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: This compound is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings.
2-(2-Methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the 2-methylpropyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
分子式 |
C12H16N4O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
5-methyl-2-(2-methylpropyl)-1-pyrazin-2-ylpyrazol-3-one |
InChI |
InChI=1S/C12H16N4O/c1-9(2)8-15-12(17)6-10(3)16(15)11-7-13-4-5-14-11/h4-7,9H,8H2,1-3H3 |
InChI 键 |
APRXMKNKCLACSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(N1C2=NC=CN=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


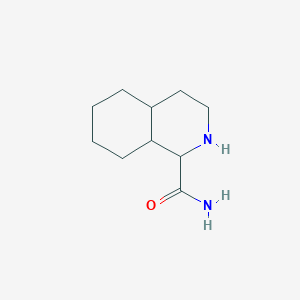
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)
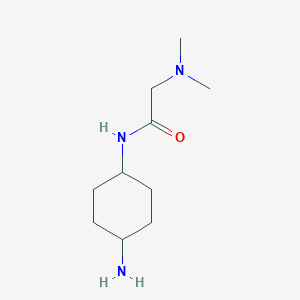
![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)


![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
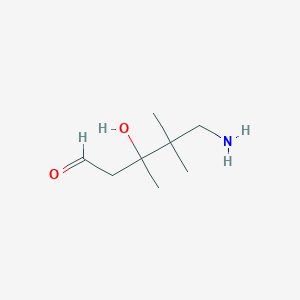
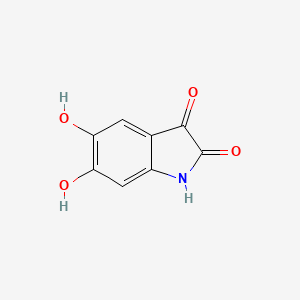
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)

![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
